molecular formula C39H44N2O7 B000048 Hernandezine CAS No. 6681-13-6

Hernandezine

Cat. No. B000048
CAS RN: 6681-13-6
M. Wt: 652.8 g/mol
InChI Key: FUZMQNZACIFDBL-KYJUHHDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hernandezine is a bisbenzylisoquinoline alkaloid isolated from various herbal medicines, known for its significant biological activities, especially in cancer treatment. It has been identified as a potent and selective modulator for overcoming multidrug resistance (MDR) in cancer cells, primarily by inhibiting the function of ATP-binding cassette (ABC) drug transporters like ABCB1 (P-glycoprotein, MDR1) (Hsiao et al., 2016). This unique ability to selectively inhibit multidrug resistance and enhance drug-induced apoptosis in cancer cells makes hernandezine a compound of significant interest for cancer chemotherapy.

Synthesis Analysis

Although specific details on the synthesis of Hernandezine were not directly available from the searched articles, it is typically isolated from natural sources rather than synthesized in laboratories. Hernandezine belongs to the group of compounds where dynamic imine chemistry, including reversible imine bond formation, is fundamental. This chemical behavior is crucial for developing synthetic methodologies for structurally complex natural products (Belowich & Stoddart, 2012). The synthesis of complex molecules often involves the strategic use of dynamic covalent chemistry (DCC) to construct molecules with precise structural and functional attributes, employing reversible reactions like imine formation for proof-reading and error-checking during synthesis (Meyer, Joiner & Stoddart, 2007).

Molecular Structure Analysis

Hernandezine's molecular structure is characterized by its bisbenzylisoquinoline backbone, which is fundamental to its biological activity. The structure-activity relationship (SAR) of hernandezine and similar compounds underscores the importance of the bisbenzylisoquinoline scaffold in modulating the function of critical proteins involved in drug resistance mechanisms in cancer cells.

Chemical Reactions and Properties

Hernandezine has shown selective inhibitory activity against the ABCB1 transporter, a key player in the development of multidrug resistance in cancer cells. This activity suggests that hernandezine can enhance the apoptosis of cancer cells by affecting the cell's ability to efflux chemotherapeutic drugs, thereby increasing their intracellular concentrations and efficacy (Hsiao et al., 2016).

Physical Properties Analysis

The physical properties of hernandezine, such as solubility, stability, and distribution, play a crucial role in its pharmacokinetic profile and its ability to modulate drug resistance in cancer cells. A study on the pharmacokinetics and tissue distribution of hernandezine in rats showed that it has a long residence time in vivo and a slow elimination rate in the blood, with a fast and high degree of tissue distribution, indicating its potential for clinical application (Song et al., 2017).

Scientific Research Applications

  • Enhancement of Drug Efficacy in Cancer Treatment : HER improves the absorption of Doxorubicin (DOX), a chemotherapy medication, and enhances its drug-protein binding effect. This suggests that HER can make DOX more effective in treating cancer (Yang Song et al., 2019).

  • Inhibition of Cancer Cell Proliferation and Induction of Apoptosis : HER has been found to inhibit proliferation and induce apoptosis in melanoma cells, potentially improving the efficacy of cancer treatment drugs (Xiaoting Wang et al., 2022).

  • Reversal of Multidrug Resistance in Cancer : Hernandezine has potential as a reversal agent for ABCB1-mediated multidrug resistance in cancer cells. This could improve combination therapy in multidrug-resistant (MDR) cancer patients (Sung-Han Hsiao et al., 2016).

  • Effect on Platelet Aggregation : Hernandezine inhibits rat platelet aggregation induced by collagen, ADP, calicimycin, and arachidonic acid in vitro (Ma Li, 1991).

  • Treatment of Leukemia and Colon Cancer in Mice : Hernandezine, a component of Thalictrum glandulosissimum, is effective in treating mice with leukemia, ascites, and colon cancer (C. Xu et al., 1990).

  • Inhibition of TNFα Production in Macrophages/Monocytes : As a novel AMPK activator, HER inhibits LPS-induced TNFα production in macrophages/monocytes, which is significant for its potential anti-inflammatory effects (Ping Li et al., 2017).

  • Antimicrobial Activity : Hernandezine, along with other alkaloids from Thalictrum podocarpum, possesses antimicrobial activity against Mycobacterium smegmatis at concentrations of 100 micrograms/ml or less (W. Wu et al., 1977).

  • Pharmacokinetics and Tissue Distribution Study : A developed UHPLC–MS/MS method can accurately quantify hernandezine in rat plasma and tissues, which is essential for pharmacokinetic studies (Yang Song et al., 2017).

properties

IUPAC Name

(1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZMQNZACIFDBL-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216926
Record name Hernandezine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hernandezine

CAS RN

6681-13-6
Record name (4aS,16aS)-3,4,4a,5,16a,17,18,19-Octahydro-12,20,21,22,26-pentamethoxy-4,17-dimethyl-16H-1,24:6,9-dietheno-11,15-metheno-2H-pyrido[2′,3′:17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6681-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hernandezine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006681136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hernandezine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HERNANDEZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH24MXX7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hernandezine
Reactant of Route 2
Reactant of Route 2
Hernandezine
Reactant of Route 3
Reactant of Route 3
Hernandezine
Reactant of Route 4
Reactant of Route 4
Hernandezine
Reactant of Route 5
Reactant of Route 5
Hernandezine
Reactant of Route 6
Reactant of Route 6
Hernandezine

Citations

For This Compound
377
Citations
BYK Law, SWF Mok, WK Chan, SW Xu, AG Wu… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… There was report suggesting hernandezine blocks the influx of calcium via non selective … blocked by hernandezine [17]. In the present study, we depicted the role of hernandezine in …
Number of citations: 72 www.ncbi.nlm.nih.gov
X Wang, X Li, Y Xia, D Wang, X Li, L Liu… - Journal of Natural …, 2022 - ACS Publications
… studies on hernandezine in melanoma have been conducted. In this study, hernandezine was … by hernandezine and provided a theory for hernandezine in the treatment of melanoma. …
Number of citations: 5 pubs.acs.org
SH Hsiao, YJ Lu, CC Yang, WC Tuo, YQ Li… - Journal of Natural …, 2016 - ACS Publications
… bioactive natural products, hernandezine was identified as a … the bisbenzylisoquinoline alkaloid hernandezine is selective … More importantly, hernandezine significantly resensitizes …
Number of citations: 23 pubs.acs.org
J Bai, S Zhang, J Cao, H Sun, Z Mang, WL Shen, H Li - Phytomedicine, 2022 - Elsevier
Background AMP-activated protein kinase (AMPK) is an effective target for treating diabetes. However, successful drug development is delayed due to issues including toxicity. Plant-…
Number of citations: 4 www.sciencedirect.com
AM Low, M Berdik, L Sormaz, S Gataiance… - Life sciences, 1996 - Elsevier
… Recently, alkaloids of Chinese herbal medicinal origin, tetrandrine and hernandezine, have … SK&F 96365 as well as tetrandrine and hernandezine antagonized depletion-induced Ca 2…
Number of citations: 32 www.sciencedirect.com
P Li, X Li, Y Wu, M Li, X Wang - oncotarget, 2017 - ncbi.nlm.nih.gov
Here, we found that hernandezine, a novel AMPK activator, inhibited LPS-induced TNFα expression/production in human macrophage cells (THP-1 and U937 lines). Activation of AMPK …
Number of citations: 9 www.ncbi.nlm.nih.gov
M Shamma, BS Dudock, MP Cava, KV Rao… - Chemical …, 1966 - pubs.rsc.org
… l We have now isolated hernandezine from T. fend-Zeri; and … The mass spectrum of hernandezine confirmed the molecular … 5 If (IV) is indeed the correct structure for hernandezine, it …
Number of citations: 3 pubs.rsc.org
C Song, Y Hu, Z Mang, Z Ye, H Chen, D Jing… - Acta Pharmacologica …, 2023 - nature.com
Hernandezine (Her) is a bisbenzylisoquinoline alkaloid extracted from the traditional Chinese herbal medicine Thalictrum glandulosissimum. Evidence shows that Her is a natural …
Number of citations: 9 www.nature.com
Y Song, Z Wang, B Zhang, Y Zhang, W Zhang… - … of pharmaceutical and …, 2017 - Elsevier
… Results indicated that the residence time of hernandezine in vivo was very long and the elimination rate was very slow in the blood. Hernandezine had a relatively fast and high degree …
Number of citations: 8 www.sciencedirect.com
C Kuok, Q Wang, P Fong, Y Qin… - Biological and …, 2023 - jstage.jst.go.jp
Hepatocellular carcinoma (HCC) causes 830000 deaths every year and is becoming the third malignant tumor worldwide. One of the primary reasons is the lack of effective drugs. …
Number of citations: 2 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.